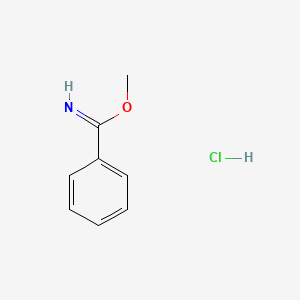

Methyl benzimidate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl benzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJNHVNQRJMWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974260 | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-90-5 | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements of Methyl Benzimidate Hydrochloride

Classical and Contemporary Synthetic Methodologies

The synthesis of methyl benzimidate hydrochloride is predominantly achieved through the direct functionalization of benzonitrile (B105546). The methodologies have evolved from classical acid-catalyzed reactions to more advanced catalytic systems designed for improved efficiency and industrial applicability.

Direct Synthesis from Benzonitrile Derivatives

The most common route to this compound involves the reaction of a benzonitrile derivative with methanol (B129727) in the presence of a catalyst.

The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidate hydrochlorides. numberanalytics.comwikipedia.orgjk-sci.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comnumberanalytics.com In the context of this compound, this specifically entails the reaction of benzonitrile with methanol under acidic conditions. numberanalytics.com The resulting imidate salt is often referred to as a Pinner salt. wikipedia.orgjk-sci.comorganic-chemistry.org

Acid-Catalyzed Alcoholysis (Pinner Reaction and Variants)

Optimization of Stoichiometric Ratios and TemperatureThe yield and purity of this compound are highly sensitive to the reaction conditions, particularly the stoichiometry of the reactants and the temperature.numberanalytics.comThe reaction necessitates anhydrous conditions to prevent the hydrolysis of the product.jk-sci.comResearch into optimizing the Pinner reaction for aromatic nitriles like benzonitrile has demonstrated that using a molar excess of both methanol and hydrogen chloride is beneficial.unive.itIn one study, a benzonitrile:methanol:HCl molar ratio of 1:3:3 at 5 °C for 24 hours resulted in a 98% isolated yield of the corresponding imidate hydrochloride.unive.it

Temperature control is another critical parameter. jk-sci.com The Pinner reaction is often conducted at low temperatures (e.g., 0-5 °C) because the resulting imidate hydrochloride salt can be thermodynamically unstable at higher temperatures, potentially leading to undesired side reactions such as rearrangement to an N-alkyl amide. wikipedia.orgjk-sci.com

Table 1: Effect of Stoichiometric Ratios on Imidate Hydrochloride Yield This interactive table, based on findings from a study on the Pinner reaction with benzonitrile, illustrates how reactant ratios impact product yield under solventless conditions at 5 °C. unive.it

| Benzonitrile (molar eq.) | Methanol (molar eq.) | HCl (molar eq.) | Yield (%) |

| 1 | 3 | 3 | 98 |

| 1 | 5 | 3 | 95 |

| 1 | 3 | 5 | 96 |

| 1 | 1 | 3 | 70 |

Data sourced from a study on the synthesis of imidate hydrochlorides. unive.it

Synthesis of Substituted Benzimidates

The Pinner reaction is a classic and widely utilized method for the synthesis of imidate hydrochlorides, including this compound. wikipedia.orgrroij.comnih.govd-nb.info This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. rroij.comnih.gov The mechanism commences with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol. nih.gov Subsequent proton transfer yields the desired imidate hydrochloride, often referred to as a Pinner salt. wikipedia.orgnih.gov

Optimal conditions for the Pinner reaction are generally achieved with primary or secondary alcohols and either aliphatic or aromatic nitriles. rroij.comnih.gov The reaction is thermodynamically controlled, and maintaining low temperatures is often crucial to prevent the unstable imidium chloride salt from decomposing into an amide and an alkyl chloride. wikipedia.org While the traditional Pinner reaction relies on strong protic acids, Lewis acid-promoted variations have also been developed. For instance, hafnium triflate [Hf(OTf)4] and trimethylsilyl (B98337) triflate have been shown to catalyze the reaction between alcohols and nitriles, offering a milder alternative for the synthesis of esters via the imidate intermediate. nih.govd-nb.info

The versatility of the Pinner reaction allows for the synthesis of a diverse range of substituted benzimidates. The reactivity of the starting nitrile can be influenced by its electronic properties; electron-poor nitriles are more susceptible to nucleophilic attack and may react more readily under basic conditions, complementing the acid-catalyzed Pinner approach. wikipedia.org

Multi-Step Approaches via Cyanamide (B42294) Intermediates

Multi-step synthetic routes involving cyanamide intermediates offer an alternative pathway to benzimidate derivatives and related nitrogen-containing heterocycles. These methods often involve the initial formation of a cyanamide, followed by acidification and subsequent cyclization reactions.

Cyanamide Formation and Acidification Steps

Cyanamides can be synthesized through various methods. A common approach involves the reaction of amines with cyanogen (B1215507) bromide, although the high toxicity of this reagent has prompted the development of safer alternatives. cardiff.ac.uk Other methods include the use of trichloroacetonitrile (B146778) or the in situ generation of cyanogen chloride from trimethylsilyl cyanide (TMSCN) and an oxidant. nih.govresearchgate.net For instance, a combination of hypochlorite (B82951) and TMSCN can generate cyanogen chloride, which then cyanates secondary amines to yield disubstituted cyanamides. nih.gov

The formation of cyanamides from amidoximes has also been reported. Treatment of an amidoxime (B1450833) with reagents like p-toluenesulfonyl chloride can lead to the corresponding cyanamide, particularly with electron-rich aryl substrates. nih.gov Once formed, the cyanamide can be subjected to acidification. In aqueous media, the pH is a critical factor; for example, in the synthesis of cyanamide aqueous solutions from lime nitrogen, acidification is a key step to neutralize the alkaline reaction mixture and prevent the polymerization of cyanamide to dicyandiamide. google.com In prebiotic chemistry studies, cyanamide has been investigated as a phosphate (B84403) activating agent, where its reaction is catalyzed by simple 2-oxoacid salts like glyoxylate (B1226380) or pyruvate, highlighting the role of acidic or catalytic additives in cyanamide reactions. nih.gov

Ring-Closing Reactions for Derivatives

Cyanamide intermediates are valuable precursors for the synthesis of a variety of heterocyclic derivatives through ring-closing reactions. The presence of both a nucleophilic nitrogen and an electrophilic nitrile group within the cyanamide moiety allows for diverse cyclization strategies. researchgate.netmdpi.com

Ring-closing metathesis (RCM) of N-alkenyl-cyanamides has emerged as a powerful tool for constructing unsaturated 5-, 6-, and 7-membered nitrogen-containing heterocycles. rsc.org These N-alkenyl-cyanamide precursors can be readily prepared via copper- or palladium-catalyzed alkenylation of cyanamides. rsc.orgresearchgate.net Similarly, ring-closing enyne metathesis of allylic and propargylic cyanamides provides access to important heterocyclic cores, such as the 2-aminoimidazole moiety. researchgate.net

Cyanamides also participate in cycloaddition reactions. For example, they can undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides to form nitrogen-rich heterocycles such as oxadiazol-5-imines. mdpi.com These reactions demonstrate the utility of cyanamides as building blocks for constructing complex molecular architectures that are relevant in medicinal chemistry and materials science. nih.gov

Hydrogenation of Protected Precursors

In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The benzyl (B1604629) group is a common choice for protecting amines and alcohols due to its general stability towards both acidic and basic conditions. chem-station.comwikipedia.org The removal of the benzyl group, or debenzylation, is frequently achieved through catalytic hydrogenation, a critical step in the final stages of a synthetic sequence.

Strategies for Benzyl Protection and Deprotection

Benzyl groups are typically introduced by reacting the substrate with benzyl bromide or benzyl chloride in the presence of a base, following a Williamson ether synthesis mechanism for alcohols. chem-station.comorganic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

The removal of the benzyl group is most commonly accomplished by catalytic hydrogenolysis. commonorganicchemistry.com This method involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). commonorganicchemistry.comtandfonline.com The reaction is typically carried out in polar solvents like methanol, ethanol (B145695), or ethyl acetate. commonorganicchemistry.comblogspot.com An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in conjunction with Pd/C. mdma.chduke.edu This method offers the advantage of being performed under neutral conditions. mdma.ch

Selective deprotection is also possible. For instance, N-benzyl groups can sometimes be cleaved in the presence of O-benzyl groups. chem-station.com The choice of catalyst and reaction conditions can influence the outcome of the debenzylation reaction. For example, a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)2/C) has been reported to be a more efficient catalyst for both O- and N-debenzylation compared to either catalyst alone. tandfonline.com

Catalytic Hydrogenation Conditions

The efficiency of catalytic hydrogenation for debenzylation can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions.

| Catalyst | Solvent(s) | Conditions | Substrate Type | Observations |

| 10% Pd/C | Methanol | Reflux, Ammonium Formate | N-benzyl amines | Rapid and versatile removal of N-benzyl groups under moderate conditions. mdma.ch |

| Pd/C or Pd(OH)2/C | THF-2-propanol | H2 balloon | Benzyl ethers and amines | Combination of Pd/C and Pd(OH)2/C shortened reaction times by half. tandfonline.com |

| 5% Pd/C | Not specified | Not specified | 5-nitro-2-benzylbenzimidazole | Near quantitative yield of the corresponding 5-amino derivative. umich.edu |

| Pd/C | Methanol, Ethanol, EtOAc, Acetone, THF, DMF, AcOH | H2 atmosphere, vigorous stirring | General (e.g., olefins, benzyl groups) | Polar solvents are generally effective. Acetic acid can facilitate deprotection of benzylamines by protonating the heteroatom. blogspot.com |

| 10% Pd/C, 1:1 w/w with substrate | Ethanol, Trifluoroethanol | 50 psi H2, 4 days | N-benzyl compounds | Trifluoroethanol can overcome issues of N-alkylation side reactions sometimes observed with alcoholic solvents. researchgate.net |

Table 1: Selected Catalytic Hydrogenation Conditions for Debenzylation

The choice of solvent is critical; alcoholic solvents are often necessary for N-debenzylations, but can sometimes lead to N-alkylation as a side reaction. researchgate.net Using a solvent like trifluoroethanol can mitigate this issue. researchgate.net The catalyst activity can also be a factor; if standard conditions fail, using a more active catalyst like Pearlmann's catalyst (Pd(OH)2/C) or increasing the temperature may be effective. blogspot.com For challenging substrates, high-pressure hydrogenation may be required. blogspot.com

Alternative Preparatory Directions

While the Pinner reaction remains a primary route for the synthesis of this compound, alternative methods offer different approaches to obtaining imidates. These include the Beckmann rearrangement and the Chapman rearrangement.

The Beckmann rearrangement is a classic reaction that converts an oxime to an amide. wikipedia.orgnumberanalytics.com Under certain modified conditions, this rearrangement can be adapted for the synthesis of imidates. researchgate.netbrynmawr.edu For instance, the reaction can proceed through imidoyl fluoride (B91410) intermediates, which can then react with alcohols to form the desired imidate. researchgate.netbrynmawr.edu A study demonstrated that using sulfone iminium fluoride (SIF) reagents can rapidly convert ketoximes to imidoyl fluorides, which subsequently react with alcohol nucleophiles to produce imidates in high yields under mild conditions. researchgate.netrroij.com While not specifically documented for methyl benzimidate, this modified Beckmann rearrangement presents a potential alternative synthetic strategy.

The Chapman rearrangement involves the thermal conversion of an N-arylbenzimidate to a diaryl amide. jk-sci.comnumberanalytics.com This intramolecular reaction is primarily used for the synthesis of N-aryl amides. However, the initial N-arylbenzimidate is itself an imidate derivative. The synthesis of this starting material, an aryl N-arylbenzimidate, could be considered an alternative pathway to a type of imidate, although it is more complex than the direct Pinner reaction for preparing a simple alkyl imidate like methyl benzimidate. jk-sci.com

Another approach involves the base-catalyzed reaction of nitriles with alcohols , known as the Nef synthesis. This method provides an alternative to the acid-catalyzed Pinner reaction, and the choice between acid or base catalysis often depends on the electronic properties of the nitrile. wikipedia.org

The following table summarizes these alternative preparatory directions:

| Reaction | Description | Key Features | Reference |

| Modified Beckmann Rearrangement | Conversion of a ketoxime to an imidate via an imidoyl fluoride intermediate. | Can be performed under mild conditions with high yields. | researchgate.netrroij.com |

| Chapman Rearrangement | Thermal rearrangement of an N-arylbenzimidate. | Primarily for N-aryl amide synthesis, but involves an imidate intermediate. | jk-sci.comnumberanalytics.com |

| Nef Synthesis | Base-catalyzed reaction of a nitrile with an alcohol. | Complementary to the acid-catalyzed Pinner reaction. |

Optimization of Synthetic Protocols

Optimizing the synthesis of this compound primarily revolves around the conditions of the Pinner reaction. Key strategies to enhance yield and purity include:

Temperature Control: The Pinner reaction is exothermic, and maintaining a low temperature is crucial. Imidate hydrochlorides are thermodynamically unstable and can decompose or rearrange into amides and alkyl chlorides at higher temperatures. wikipedia.org

Reagent Purity: The purity of the starting materials, benzonitrile and methanol, directly impacts the purity of the final product.

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the product. Therefore, using anhydrous reagents and solvents is essential.

Purification Techniques: After the reaction, proper purification is necessary to isolate the this compound from byproducts and unreacted starting materials. This can involve filtration to collect the crystalline product, followed by washing with a non-polar solvent like ether to remove impurities. High-performance liquid chromatography (HPLC) can also be employed for purification and to ensure high purity.

The primary competing reaction in the synthesis of this compound is hydrolysis. The imidate product is susceptible to reaction with water, which leads to the formation of methyl benzoate (B1203000) (an ester) and ammonia. wikipedia.org This significantly reduces the yield of the desired product.

To prevent hydrolysis, the reaction must be carried out under strictly anhydrous conditions. This is achieved by:

Using anhydrous methanol and benzonitrile.

Employing dry hydrogen chloride gas as the acid catalyst.

Conducting the reaction in a moisture-free apparatus.

Another potential side reaction is the further reaction of the imidate with an excess of alcohol to form an orthoester. wikipedia.org Careful control of the stoichiometry of the reactants can minimize this.

The necessity of anhydrous conditions is a critical aspect of the Pinner reaction for synthesizing this compound. The reaction mechanism involves the formation of a nitrilium ion, which is highly reactive towards nucleophiles. wikipedia.org In the presence of water, the nitrilium ion can be attacked by water, leading to the formation of an amide, or the final imidate can be hydrolyzed.

The use of an inert atmosphere, such as nitrogen or argon, is also beneficial. While not always strictly required, it helps to prevent atmospheric moisture from entering the reaction system, thereby ensuring the anhydrous conditions are maintained throughout the synthesis. This is particularly important for large-scale production where the reaction may be run for extended periods.

Mitigation of Byproduct Formation

Comparison of Synthetic Efficiency and Scalability

The Pinner reaction is the most classical and reliable method for preparing this compound and is generally considered efficient for laboratory-scale synthesis. researchgate.net Its primary advantages are the directness of the route and the often-crystalline nature of the product, which simplifies isolation. However, its scalability for industrial production presents challenges. The use of gaseous hydrogen chloride is a significant hurdle due to its corrosive nature and handling difficulties. The requirement for strictly anhydrous conditions can also add complexity and cost at an industrial scale.

The modified Beckmann rearrangement offers a promising alternative with reports of high yields under mild conditions. rroij.com The use of SIF reagents allows for rapid reaction times. rroij.com However, the multi-step nature of first forming the oxime and then rearranging it might make it less atom-economical than the direct Pinner reaction. The scalability of this newer method has not been as extensively demonstrated for imidate synthesis compared to the long-standing Pinner reaction.

The Chapman rearrangement is generally not a practical route for the synthesis of simple alkyl imidates like this compound. It is more suited for the synthesis of specific N-aryl amides and involves a more complex starting imidate. jk-sci.com

The base-catalyzed Nef synthesis can be complementary to the Pinner reaction. wikipedia.org For certain nitriles, it might offer better yields, but for simple, unactivated nitriles like benzonitrile, the acid-catalyzed Pinner reaction is typically effective.

The following table provides a qualitative comparison of the methods:

| Synthetic Method | Efficiency | Scalability | Advantages | Disadvantages |

| Pinner Reaction | Good for lab scale | Challenging due to gaseous HCl and anhydrous conditions | Direct, reliable, crystalline product | Corrosive reagent, strict anhydrous conditions required |

| Modified Beckmann Rearrangement | Potentially high yields | Less established for industrial scale | Mild conditions, rapid reaction | Multi-step, potentially lower atom economy |

| Chapman Rearrangement | Low for this target | Not practical | - | Indirect route, complex starting material |

| Nef Synthesis | Variable | Potentially better for certain nitriles | Alternative to acid catalysis | May be less effective for unactivated nitriles |

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways

Nucleophilic Substitution Reactions

Formation of Substituted Benzimidates

Methyl benzimidate and its substituted derivatives are valuable intermediates in organic synthesis. Their formation can be achieved through several key methods, primarily starting from either nitriles or amides.

The most traditional route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. chegg.com For instance, reacting a substituted benzonitrile (B105546) with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid such as hydrogen chloride yields the corresponding benzimidate salt. chegg.com

Alternatively, substituted benzamides can serve as precursors. The amide is treated with an alkylating agent, such as a trialkyloxonium salt (e.g., triethyloxonium (B8711484) hexafluorophosphate), to form the target benzimidate. This method is particularly useful for preparing benzimidates that might be challenging to synthesize via the Pinner reaction.

A comparison of these two primary methods is presented below.

| Feature | Synthesis from Nitriles (Pinner Reaction) | Synthesis from Amides |

| Starting Material | Substituted Benzonitrile | Substituted Benzamide |

| Reagents | Alcohol (e.g., Methanol, Ethanol), Acid (e.g., HCl) | Trialkyloxonium salt (e.g., (R₃)₃OPF₆) |

| Key Transformation | Acid-catalyzed nucleophilic addition of alcohol to the nitrile group. | O-alkylation of the amide. |

| Advantages | Utilizes readily available nitriles. | Effective for substrates where the corresponding nitrile is not readily available or reactive. |

Oxidation and Reduction Reactions

The conversion of methyl benzimidate to benzoic acid derivatives does not proceed through direct oxidation of the imidate functional group. Instead, it occurs via a two-step hydrolysis pathway. The imidate is first hydrolyzed to the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.

In the first step, under aqueous acidic or basic conditions, methyl benzimidate is converted to methyl benzoate (B1203000). The hydrolysis in a basic medium, such as aqueous sodium hydroxide (B78521), is often employed to drive the reaction. chegg.com This saponification reaction yields the salt of the benzoic acid (e.g., sodium benzoate) and methanol. chegg.comquora.com

Reaction Pathway: Methyl Benzimidate to Benzoic Acid Step 1: Basic Hydrolysis (Saponification) C₆H₅C(OCH₃)=NH + NaOH + H₂O → C₆H₅COONa + NH₃ + CH₃OH

Step 2: Acidification C₆H₅COONa + HCl → C₆H₅COOH + NaCl

The reduction of methyl benzimidate yields benzylamine (B48309) derivatives. This transformation involves the reduction of the carbon-nitrogen double bond (C=N) of the imidate functional group. Strong reducing agents are typically required for this conversion.

Analogous to the reduction of amides to amines using reagents like lithium aluminum hydride (LiAlH₄), the imidate can be reduced to the corresponding amine. doubtnut.comquora.com The reaction proceeds by the hydride-mediated reduction of the imino group to an amine. Similarly, sodium borohydride (B1222165) has been shown to reduce related imine structures to produce benzylamines. ias.ac.in The process effectively reduces the oxidation state of the benzylic carbon, converting the imidate into a primary amine functionality.

General Reduction Reaction C₆H₅C(OCH₃)=NH + [Reducing Agent] → C₆H₅CH₂NH₂ + [By-products]

| Starting Material | Reagent | Product | Functional Group Change |

| Benzamide | LiAlH₄ / Ether | Benzylamine | C=O → CH₂ |

| Hydrobenzamide | NaBH₄ / Methanol | Benzylamine | C=N → CH-N |

| Methyl Benzimidate | LiAlH₄ or similar | Benzylamine | -C(OR)=NH → -CH₂NH₂ |

Catalyzed Transformations Involving Methyl Benzimidate

Methyl benzimidate is an effective directing group for transition metal-catalyzed C–H activation, enabling the functionalization of otherwise inert C–H bonds at the ortho-position of the benzene (B151609) ring. Rhodium(III) catalysts, in particular, have been extensively used for this purpose, leading to the development of powerful cascade reactions for the synthesis of complex heterocyclic structures.

A notable application of this strategy is the synthesis of isoquinoline (B145761) derivatives through the rhodium(III)-catalyzed reaction of methyl benzimidates with diazo compounds. rsc.org This process involves a cascade of C–H activation, carbene insertion, and annulation steps. nih.gov

The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂ in the presence of a silver salt co-catalyst (e.g., AgSbF₆). The proposed mechanism begins with the C–H activation of the benzimidate at the ortho-position to form a five-membered rhodacycle intermediate. nih.gov This intermediate then reacts with the diazo compound, which extrudes dinitrogen (N₂) to form a rhodium-carbene species. nih.gov Subsequent migratory insertion of the carbene into the rhodium-carbon bond forms a new C–C bond and expands the rhodacycle. The final isoquinoline product is then formed through reductive elimination or a related cyclization/protonolysis sequence, regenerating the active rhodium catalyst. This methodology provides an efficient and atom-economical route to variously substituted isoquinolines and related fused heterocycles.

| Methyl Benzimidate Substrate | Diazo Compound | Catalyst System | Product Type |

| Methyl benzimidate | Ethyl 2-diazo-3-oxobutanoate | [CpRhCl₂]₂ / AgSbF₆ | Substituted Isoquinoline |

| 4-Methoxy-methylbenzimidate | Dimethyl (1-diazo-2-oxopropyl)phosphonate | [CpRhCl₂]₂ / AgSbF₆ | Functionalized Isoquinoline |

| 4-Chloro-methylbenzimidate | Cyclic 2-diazo-1,3-diketone | [Cp*RhCl₂]₂ / AgSbF₆ | Fused Isoquinoline |

Iodine-Catalyzed Oxidative Cross-Coupling

Methyl benzimidate hydrochloride's close relative, benzamidine (B55565) hydrochloride, participates in iodine-catalyzed oxidative cross-coupling reactions. These reactions provide a facile route to valuable chemical structures like α-ketoimides. This method involves the cross-coupling of C-H/N-H bonds under simple and efficient conditions. nih.gov The reactions typically proceed in good to excellent yields. nih.govorganic-chemistry.org

This synthetic approach is achieved through an in situ iodination-based oxidative coupling pathway. nih.govorganic-chemistry.org The use of molecular iodine as a catalyst is advantageous due to its low cost, low toxicity, and environmentally friendly nature. nih.gov

Metal-Free and Peroxide-Free Reaction Conditions

A significant advantage of the iodine-catalyzed oxidative cross-coupling reactions is that they proceed under metal-free and peroxide-free conditions. nih.govorganic-chemistry.org This aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. The absence of peroxides also enhances the safety profile of the reaction. The typical conditions involve heating the substrates with a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Catalysis in Heterocyclic Ring Formation

The products of the aforementioned reactions, such as α-ketoimides, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. organic-chemistry.org Furthermore, iodine-catalyzed oxidative cross-coupling reactions have been directly employed in the synthesis of complex heterocyclic systems. For example, the reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, a reaction mechanistically related to those involving benzamidine hydrochloride, leads to the formation of benzimidazo[1,2-c]quinazoline (B3050141) derivatives. nih.gov This process involves a cascade of C(sp³)–H oxidation, condensation, and cyclization steps. nih.gov

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Intermediates in Catalytic Cycles

In the iodine-catalyzed oxidative cross-coupling of methyl ketones with benzamidine hydrochloride, mechanistic studies suggest the involvement of key intermediates. The reaction is proposed to proceed through a self-sequenced cascade involving iodination, Kornblum oxidation, amidation, and a final oxidation step. organic-chemistry.org Control experiments have provided evidence for the intermediacy of species such as phenacyl iodine and phenylglyoxal. organic-chemistry.org The presence of iodine is critical for the transformation to occur. organic-chemistry.org

In the context of Rh(III)-catalyzed C(sp2)–H functionalization, control experiments have indicated that the imidate group acts as a crucial directing group. Reactions attempted with benzonitrile, lacking the directing group functionality of the imidate, were unsuccessful under standard conditions. acs.org This highlights the role of the imidate in coordinating to the metal center and directing the C-H activation step.

of this compound

This compound is a versatile reagent in organic synthesis, known for its role in the formation of various heterocyclic compounds and its utility in modifying biological molecules. ontosight.aisigmaaldrich.com Its reactivity stems from the electrophilic nature of the imidate carbon, making it susceptible to attack by nucleophiles. This section delves into the specifics of its chemical behavior, focusing on its role as a directing group in C–H functionalization and the insights gained from computational studies of its reaction mechanisms.

2 Role of Directing Groups in C–H Functionalization

The imidate functionality within this compound can act as a directing group in transition metal-catalyzed C–H functionalization reactions. acs.org This strategy allows for the regioselective introduction of new functional groups at positions on an aromatic ring that would otherwise be difficult to access.

In a notable example, the imidate group directs the ortho-C–H bond activation of aryl imidates. acs.org Rh(III)-catalyzed reactions of aryl imidates with cyclic 1,3-diones have been shown to proceed efficiently, leading to the formation of C-C bonds at the ortho position. acs.org The reaction is sensitive to the electronic properties of the substituents on the benzimidate ring. While both electron-donating and electron-withdrawing groups are generally tolerated, strongly electron-withdrawing para-substituents on the benzyl (B1604629) ring can lead to lower yields. acs.org The position of substituents also plays a role; for instance, with meta-substituted imidates, C–H activation tends to occur at the less sterically hindered ortho position. acs.org

The versatility of the imidate as a directing group is further highlighted by its ability to be transformed into other useful functional groups after the C–H functionalization step. acs.org For example, the resulting products can be converted into aryl nitriles, hydrophenanthridin-1(2H)-ones, spiro isoindoles, or hydrophenanthridine-1,6(2H,5H)-diones. acs.org This "directing group utilization strategy" enhances the synthetic utility of the initial C–H activation. acs.org It is important to note that related functional groups, such as nitriles, are generally not effective as directing groups for this type of transformation. acs.org

The table below summarizes the outcomes of Rh(III)-catalyzed C(sp²)–H bond functionalization of various substituted aryl imidates, demonstrating the influence of the directing group.

| Substituent on Benzyl Ring | Product Yield | Observations | Reference |

| para-Methoxy | High | Electron-donating group is well-tolerated. | acs.org |

| para-Trifluoromethyl | Inferior | Strong electron-withdrawing group reduces reactivity. | acs.org |

| meta-Methyl | High | C–H activation occurs at the ortho position between the two substituents. | acs.org |

| meta-Chloro | High | C–H activation occurs at the ortho position between the two substituents. | acs.org |

3 Theoretical and Computational Studies of Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of organic reactions, including those involving this compound. rsc.orgresearchgate.netnih.govnih.gov These studies provide valuable insights into reaction pathways, transition state structures, and the energetic profiles of reactions, which are often difficult to determine experimentally.

For reactions involving C–H functionalization, computational studies can help to understand the role of the catalyst and the directing group in facilitating the reaction. nih.gov For example, in the Rh(III)-catalyzed functionalization of aryl imidates, computational analysis can model the coordination of the imidate to the rhodium center, the subsequent C–H activation step, and the final reductive elimination to form the product. These models can explain the observed regioselectivity and the influence of electronic effects on the reaction outcome. acs.org

Recent advancements in computational chemistry allow for the study of increasingly complex reaction systems, taking into account factors such as non-covalent interactions and the dynamic nature of reaction pathways. rsc.orgresearchgate.net For instance, in reactions catalyzed by transition metals, the stability of intermediates and the energy barriers of transition states can be accurately calculated, providing a quantitative understanding of the reaction kinetics. mdpi.com

While specific computational studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles and methodologies from related systems are directly applicable. rsc.orgresearchgate.netnih.govnih.govmdpi.com For example, computational investigations into the mechanism of other transition metal-catalyzed C-H activation reactions provide a framework for understanding how the imidate directing group in this compound influences the reaction course. nih.gov These studies often reveal the precise geometry of the transition states and the key interactions that stabilize them, offering a deeper mechanistic understanding beyond what can be inferred from experimental observations alone. nih.gov

Applications in Organic Synthesis and Materials Chemistry

Reagent in Synthesis of Organic Compounds

As a reactive chemical intermediate, methyl benzimidate hydrochloride is employed in several synthetic pathways. researchgate.netnih.gov It is particularly noted for its role in modifying peptides and in the preparation of specialized molecular frameworks. rsc.org

This compound is utilized as a key reagent in the synthesis of chiral phenyldihydroimidazole derivatives. researchgate.netnih.govrsc.org Chiral benzimidazoles and related structures are of significant interest in chemistry due to their applications in asymmetric catalysis and stereoselective processes. itu.edu.tr The synthesis leverages the reactivity of the imidate group to construct the core heterocyclic structure while maintaining stereochemical integrity, leading to the formation of these valuable chiral molecules. itu.edu.tr

A significant application of this compound is in the synthesis of N-benzimidoyl compounds. researchgate.netrsc.org This includes its use as an imidating reagent to modify lysine (B10760008) residues in peptides, converting them into acetimidate analogs. rsc.org Another example is its role in synthesizing N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine). rsc.org

A well-documented method involves the reaction of this compound with arylhydrazine hydrochlorides to produce arylhydrazones of methyl benzoate (B1203000). mdpi.com This reaction is typically carried out in absolute methanol (B129727) at room temperature with sodium methoxide (B1231860). mdpi.com The process is efficient for preparing a series of ester arylhydrazones under mild conditions. mdpi.com

Table 1: Synthesis of Arylhydrazones of Methyl Benzoate mdpi.com

| Entry | Arylhydrazine Hydrochloride | Product | Yield (%) |

| 1 | Phenylhydrazine hydrochloride | Methyl N-phenylbenzenecarboximidohydrazonoate | 65 |

| 2 | 4-Methylphenylhydrazine hydrochloride | Methyl N-(4-methylphenyl)benzenecarboximidohydrazonoate | 70 |

| 3 | 4-Methoxyphenylhydrazine hydrochloride | Methyl N-(4-methoxyphenyl)benzenecarboximidohydrazonoate | 68 |

| 4 | 4-Chlorophenylhydrazine hydrochloride | Methyl N-(4-chlorophenyl)benzenecarboximidohydrazonoate | 72 |

| 5 | 4-Bromophenylhydrazine hydrochloride | Methyl N-(4-bromophenyl)benzenecarboximidohydrazonoate | 75 |

Information regarding the direct use of this compound for the formation of alpha-ketoimides is not extensively detailed in the surveyed scientific literature. While the synthesis of related carbapenem (B1253116) structures with alpha-methyl groups has been explored, a direct synthetic route from this compound to alpha-ketoimides is not a commonly cited application. nih.gov

Thiazolines and oxazolines are important five-membered heterocyclic compounds that form the core structure of many biologically active natural products and pharmaceutical agents. ijpsr.comrsc.org Their synthesis is a key focus in medicinal and synthetic chemistry. nih.govijpsr.com While numerous methods exist for their preparation, pathways involving the cyclization of bifunctional precursors are common. wikipedia.orgnih.gov

The synthesis of oxazolines can be achieved through the condensation of a carboxylic acid derivative with a 2-amino alcohol. mdpi.com Amino acid esters are common precursors to these necessary 2-amino alcohols. nih.gov In this context, this compound can serve as the carboxylic acid derivative. The reaction, analogous to the Pinner reaction, would involve the condensation of the imidate with the hydroxyl and amino groups of an amino alcohol (derived from an amino acid ester). wikipedia.org This initial condensation is a critical step, forming an intermediate that is primed for subsequent cyclization. nih.gov For instance, coupling of amino acids with 2-amino-2-thiazoline (B132724) has been demonstrated as a viable route to related derivatives.

Following the initial condensation, the formation of the oxazoline (B21484) or thiazoline (B8809763) ring occurs via an intramolecular cyclization reaction. In this step, the nucleophilic group (hydroxyl for oxazolines, or thiol for thiazolines) attacks the electrophilic carbon of the imidate intermediate. nih.gov This ring-closing step is often facilitated by acid catalysis and is followed by the elimination of a small molecule, such as water or methanol, to yield the final, stable heterocyclic ring. This cyclization-dehydration sequence is a fundamental strategy in heterocyclic synthesis, allowing for the efficient construction of these valuable molecular scaffolds from acyclic precursors like N-(2-hydroxyethyl) amides. itu.edu.tr

Synthesis of Thiazolines and Oxazolines

Role as a Building Block and Intermediate

Beyond its direct use in forming heterocyclic rings, this compound is a valuable intermediate for synthesizing other key molecular fragments that are subsequently incorporated into larger, more complex molecules. sciencedaily.com

This compound is employed in the synthesis of various pharmaceutical intermediates. sigmaaldrich.com Its ability to introduce a benzimidoyl group is key to its utility. For example, it can be used to modify amino groups in peptides and other biomolecules. sigmaaldrich.comontosight.ai A significant application is in the synthesis of chiral phenyldihydroimidazole derivatives, which are important intermediates for pharmacologically active compounds. sigmaaldrich.com The synthesis of key intermediates for potent analgesics, such as derivatives of fentanyl, often involves multi-step sequences where functionalized piperidines are crucial building blocks. researchgate.net While not always a direct reactant in the main chain construction, the functionalities introduced by reagents like this compound can be essential for achieving the desired final product.

Similar to its role in pharmaceuticals, this compound can be utilized in the synthesis of intermediates for the agrochemical industry. The structural motifs found in many pesticides and herbicides often include nitrogen-containing heterocycles. For instance, imidazole-containing compounds are found in fungicides like cyazofamid. orgsyn.org The ability of this compound to facilitate the construction of such heterocyclic systems makes it a relevant tool in the development of new agrochemicals. The synthesis of these intermediates often requires robust and scalable chemical processes, and the reactivity of imidates can be advantageous in this context.

Derivatization Strategies

This compound serves as a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzimidoyl group onto various nucleophiles. This reactivity allows for a range of derivatization strategies, enabling the modification of complex molecules to alter their chemical and biological properties. One of the key applications is its role as an imidating reagent. sigmaaldrich.com

This compound is particularly effective for introducing functional groups into biomolecules like peptides and proteins. sigmaaldrich.comontosight.ai It selectively reacts with primary amino groups, such as the side chain of lysine residues in proteins, to form acetimidate analogs. sigmaaldrich.com This modification is valuable in biochemical and molecular biology research for studying protein structure and function, as it alters the charge and nucleophilicity of the modified amino acid residues. ontosight.ai

The reagent can also be used to synthesize other classes of compounds. For instance, it reacts with arylhydrazine hydrochlorides in the presence of a base like sodium methoxide to produce arylhydrazones of methyl benzoate. This reaction proceeds under mild, room temperature conditions and provides a convenient route to these valuable synthetic intermediates.

Table 1: Examples of Functional Group Introduction using this compound

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Lysine residues in peptides | This compound | Acetimidate analogs of the peptide | Protein structure and function studies sigmaaldrich.com |

| Arylhydrazine hydrochlorides | This compound, Sodium methoxide | Arylhydrazones of methyl benzoate | Synthesis of heterocyclic compounds |

The chemical structure of imidates, including methyl benzimidate, provides pathways for their conversion into nitriles, which are important precursors in organic synthesis. While direct conversion of methyl benzimidate to benzonitrile (B105546) is not a commonly cited primary application, related transformations highlight the utility of imidate chemistry in accessing cyano-functionalized molecules.

A notable example involves the ring transformation of 1-arylmethyl-2-(cyanomethyl)aziridines. nih.gov In a multi-step synthesis, these aziridines can be converted into methyl N-(2-cyanocyclopropyl)benzimidates. nih.gov This process, while complex, demonstrates a synthetic route where a benzimidate functional group is constructed on a molecule that already contains a nitrile. nih.gov The resulting N-(2-cyanocyclopropyl)benzimidates are precursors to biologically significant beta-aminocyclopropane-carboxylic acid (β-ACC) derivatives. nih.gov

Table 2: Synthesis of a Cyano-Functionalized Benzimidate

| Starting Material | Key Intermediate | Final Product | Significance |

|---|---|---|---|

| 1-Arylmethyl-2-(cyanomethyl)aziridines | 4-chloro-3-(N-chloro-N-(alpha,alpha-dichlorobenzyl)amino)butanenitriles | Methyl N-(2-cyanocyclopropyl)benzimidates | Precursors to biologically relevant β-ACC derivatives nih.gov |

Advanced Materials and Polymer Chemistry (Implicit in some applications)

While direct, large-scale applications of this compound in the production of advanced materials and polymers are not extensively documented, its chemical functionalities are relevant to polymer science. The reactions of related benzimidazole (B57391) derivatives in polymerization suggest potential or analogous applications.

For example, novel homopolymers and copolymers with high thermal stability have been synthesized using 1H-benzo[d]imidazol-2(3H)-one. nih.gov In these polymerization reactions, the benzimidazole derivative acts in a manner similar to a bisphenol, undergoing N-C coupling reactions with activated aromatic dihalides to form high molecular weight linear polymers. nih.gov These polymers exhibit high glass transition temperatures and are soluble in various organic solvents, allowing for the casting of transparent and flexible films. nih.gov The structural motifs present in this compound are therefore of interest in the design of novel monomers for high-performance polymers.

Applications in Biochemical and Medicinal Chemistry Research

Protein and Peptide Modification

Chemical modification of proteins is a fundamental approach for creating engineered proteins and for studying the function and dynamics of proteins. nih.gov A variety of methods have been developed that leverage the intrinsic reactivity of naturally occurring amino acids. nih.gov Methyl benzimidate hydrochloride is utilized in this context for targeted modifications that can help elucidate protein structure and function.

This compound is an imidoester, a class of compounds known to react selectively with primary amines under mild conditions. acs.org In proteins, the most accessible primary amines are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus. The reaction involves the nucleophilic attack of the unprotonated amino group on the carbon atom of the imidate function. This process, known as imidation, results in the formation of a stable N-substituted amidine linkage, effectively modifying the lysine side chain. acs.org This specificity allows researchers to target and alter lysine residues within a protein structure.

The reaction of methyl benzimidate with a lysine residue converts the primary amino group into a benzamidinium group. This modification is significant because the resulting amidine group, like the original amino group, is protonated and retains a positive charge at physiological pH. nih.gov This charge preservation is a key feature that distinguishes imidating reagents from other modifying agents like acetic anhydride, which neutralizes the positive charge of the lysine residue. The product is an analog of the original lysine where the primary amine has been converted into a more complex, yet still cationic, structure.

The strategic modification of amino acids is a classic method for identifying residues crucial for biological function. nih.gov By treating a protein or enzyme with this compound and observing any changes in activity, researchers can identify essential lysine residues. If the modification leads to a loss of function, it suggests that the targeted lysine may be part of an enzyme's active site, a ligand binding pocket, or an interface for protein-protein interactions. nih.gov This technique can help map the functional regions of a protein and provide insights into its mechanism of action. For example, if a protein's interaction with a binding partner is disrupted after imidation, it indicates that one or more lysine residues are critical for that interaction. mdpi.com

The formation of a peptide bond between two amino acids is a condensation reaction that does not occur spontaneously. libretexts.orgdoubtnut.com In synthetic peptide chemistry, a coupling agent is required to facilitate this bond formation. bachem.com These reagents work by activating the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. bachem.comyoutube.com

This compound can function as a coupling agent by activating the carboxyl group of an N-protected amino acid. The activation process transforms the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive intermediate. This activated ester is then readily attacked by the free amino group of a second, C-terminally protected amino acid, resulting in the formation of the desired peptide (amide) bond. nih.govresearchgate.net This method is one of many strategies chemists use to control the step-wise assembly of amino acids into a specific peptide sequence. libretexts.orgnih.govnih.gov

Interactive Data Summary

The table below summarizes the primary applications of this compound discussed in this article.

| Application Area | Specific Use | Key Chemical Transformation | Purpose in Research |

| Protein Modification | Imidating Reagent | Converts lysine's primary amine to a benzamidine (B55565) | To selectively modify lysine residues. |

| Protein Modification | Structure-Function Studies | Preserves the positive charge of lysine | To determine if the charge or the chemical nature of lysine is key for function. |

| Functional Analysis | Probing Active Sites | Blocks or alters specific lysine residues | To identify essential residues in enzyme active sites or protein interaction domains. |

| Peptide Synthesis | Coupling Agent | Activates carboxyl groups of amino acids | To facilitate the formation of peptide bonds between amino acids. |

Coupling Agent in Peptide and Protein Synthesis

Biological Activity and Pharmacological Relevance (Mechanistic and Research Aspects)

The benzimidazole (B57391) scaffold, the core structure of methyl benzimidate, is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. masterorganicchemistry.com Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. masterorganicchemistry.com

Enzyme Inhibition Studies

The ability of benzimidazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. masterorganicchemistry.com By targeting enzymes crucial for the survival and proliferation of pathogens or cancer cells, these compounds can exert potent biological effects.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor in the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov Consequently, inhibiting DHFR disrupts DNA synthesis and cell division, making it an attractive target for cancer chemotherapy and antimicrobial agents. nih.gov

Researchers have designed and synthesized various benzimidazole derivatives as potential DHFR inhibitors. While many highly active DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, studies have explored benzimidazoles as alternative structures. For instance, certain 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines have shown high potency against bacterial DHFR, with some compounds exhibiting significant selectivity over the human enzyme.

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Dihydrofolate Reductase (DHFR)

| Compound | Target Organism | DHFR Inhibition (Ki, nM) | Selectivity (vs. Human DHFR) |

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline | S. aureus | 0.002 | 46,700-fold |

This table presents illustrative data for a potent benzimidazole derivative and is not representative of all compounds in this class.

The inhibition of DHFR and other key enzymes by benzimidazole derivatives has significant implications for cancer research. By impeding the cellular machinery required for rapid proliferation, these compounds can selectively target cancer cells. The antitumor activity of benzimidazoles is not limited to DHFR inhibition and encompasses a variety of mechanisms. nih.gov

Several benzimidazole derivatives have been shown to act as:

DNA Minor Groove Binders: The planar benzimidazole ring can intercalate into the minor groove of DNA, particularly at AT-rich sequences, disrupting DNA replication and transcription. nih.gov

Topoisomerase Inhibitors: These enzymes are essential for managing DNA topology during replication. Certain bis-benzimidazole derivatives can inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. nih.gov

Microtubule Inhibitors: Similar to well-known anticancer drugs, some benzimidazoles can interfere with the polymerization of tubulin into microtubules, arresting the cell cycle and inducing apoptosis. ambeed.com

Kinase Inhibitors: A novel 2-aryl benzimidazole derivative has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key drivers in some forms of breast cancer. youtube.com

Table 2: Antitumor Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Cellular Target | Consequence in Cancer Cells |

| DNA Minor Groove Binding | AT-rich DNA sequences | Disruption of DNA replication and transcription |

| Topoisomerase Inhibition | Topoisomerase I and II | DNA damage, apoptosis |

| Microtubule Disruption | Tubulin polymerization | Cell cycle arrest, apoptosis |

| Kinase Inhibition | EGFR, HER2 | Blockade of pro-survival signaling pathways |

Role in Medicinal Chemistry

The versatility of the benzimidazole scaffold makes it a cornerstone in the development of new therapeutic agents. masterorganicchemistry.com Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

The exploration of benzimidazole derivatives continues to yield new candidates for pharmaceuticals and agrochemicals. researchgate.netslideshare.net In medicine, beyond cancer, benzimidazole-containing drugs are used as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. researchgate.net The ongoing research into their potential as kinase inhibitors and modulators of other cellular pathways promises new treatments for a range of diseases. youtube.com

In agriculture, benzimidazole fungicides are widely used to protect crops from fungal diseases. Compounds like benomyl (B1667996) and carbendazim (B180503) have been instrumental in managing plant pathogens and improving crop yields. The development of new benzimidazole-based agrochemicals aims to address emerging resistance and provide more effective and environmentally benign solutions for crop protection. slideshare.net

Importance in Prodrug Design and Stability

The design of prodrugs is a key strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility or instability. Imidates, including methyl benzimidate, have been explored as potential pro-moieties for esters and sulfonamides to enhance bioavailability and metabolic stability. researchgate.net The conversion of a drug molecule into an imidate-based prodrug can alter its physicochemical properties, leading to improved stability under specific conditions. nih.govmdpi.com

A primary challenge in prodrug design is achieving a balance between stability during storage and efficient conversion to the active drug in vivo. researchgate.net The rate of hydrolysis of the imidate to release the active drug can be modulated by adjusting the chemical structure. researchgate.net For instance, the introduction of specific functional groups can influence the electronic environment of the imidate and, consequently, its susceptibility to hydrolysis. This allows for the tuning of the prodrug's half-life to match therapeutic requirements. While direct applications of this compound in marketed prodrugs are not extensively documented, the principles of using imidates to create more stable and effective drug formulations are an active area of research. researchgate.netnih.gov

| Prodrug Strategy | Advantage | Relevance of Imidate Chemistry |

| Enhancing Stability | Prevents premature degradation of the active drug. mdpi.com | Imidate linkers can be designed to have specific hydrolysis rates, ensuring stability until the drug reaches its target. nih.govresearchgate.net |

| Improving Solubility | Facilitates the formulation of poorly soluble drugs. nih.gov | Modification with polar imidate-containing groups can increase aqueous solubility. |

| Targeted Delivery | Concentrates the drug at the site of action, reducing systemic toxicity. | The release of the active drug from an imidate prodrug can be triggered by specific physiological conditions (e.g., pH) at the target site. |

Case Studies in Protein Modification Research

This compound is a well-established reagent for the chemical modification of proteins, specifically targeting the primary amino groups of lysine residues. This reaction, known as amidation, converts the positively charged amino group into an uncharged acetimidate group. This change in charge can be used to probe the functional roles of lysine residues in protein structure and activity.

A notable application involves the modification of lysine residues in peptides and proteins to create acetimidate analogs. For example, this compound has been used as an imidating reagent to modify the lysine residues of cyclic Lys-Gly-Asp peptides. This modification allows researchers to study the importance of the positive charge on lysine for the peptide's biological activity. By comparing the activity of the native peptide with its acetimidated analog, the functional contribution of the lysine's charge can be determined.

Furthermore, the modification of lysine residues can impact protein-protein interactions and enzyme kinetics. By selectively modifying accessible lysine residues on a protein's surface, researchers can map out interaction sites and investigate the role of specific residues in catalysis. The relatively mild reaction conditions required for amidation with this compound make it a suitable tool for these studies, as it minimizes the risk of protein denaturation. nih.govnih.gov

Development of Bioactive Derivatives

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of bioactive heterocyclic compounds.

Chiral Phenyldihydroimidazole Derivatives as Pharmaceuticals

This compound has been utilized in the synthesis of chiral phenyldihydroimidazole derivatives. These compounds are of interest in pharmaceutical research due to their potential biological activities. The synthesis often involves the reaction of this compound with a chiral diamine, leading to the formation of the dihydroimidazole (B8729859) ring. The chirality of the final product is determined by the stereochemistry of the starting diamine.

N-benzimidoyl Compounds in Drug and Agrochemical Development

N-benzimidoyl compounds, which can be synthesized from this compound, are another class of molecules with potential applications in drug discovery and agrochemical development. For instance, this compound is used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine). nih.govnih.gov This demonstrates the utility of methyl benzimidate in modifying complex biomolecules like phospholipids, potentially altering their assembly and signaling properties.

Synthesis of Anticancer Agents and Related Analogs

The benzimidazole scaffold is a prominent feature in many compounds with demonstrated anticancer activity. nih.govnih.gov While many synthetic routes to benzimidazole derivatives exist, the use of reagents like this compound offers a pathway to introduce specific substituents at the 2-position of the benzimidazole ring system. nih.govnih.govresearchgate.netjcchems.comresearchgate.net The reaction of an o-phenylenediamine (B120857) derivative with this compound can lead to the formation of a 2-phenylbenzimidazole (B57529) core, which can then be further functionalized to produce a library of potential anticancer agents. The biological activity of these synthesized compounds is then evaluated against various cancer cell lines. nih.gov

| Benzimidazole Derivative Class | Reported Anticancer Activity |

| 2-Substituted Benzimidazoles | Activity against various human cancer cell lines, including liver, breast, and colon carcinoma. nih.govnih.gov |

| Benzimidazole-Thiazole Hybrids | Potential as bioactive compounds with antimicrobial and other pharmacological properties. researchgate.net |

| Metal Complexes of Benzimidazole Derivatives | Enhanced anti-cancer activity compared to the ligands alone. researchgate.net |

Siderophore Synthesis and Analogs

Siderophores are small molecules produced by microorganisms to chelate iron from the environment. nih.govmdpi.commdpi.com The development of synthetic siderophore analogs is an active area of research, with applications in iron overload therapy and as "Trojan horse" antibiotics. nih.govnih.gov Many siderophores contain primary amine functionalities as part of their structure. nih.gov

Theoretically, this compound can be used to modify these amine groups, leading to the formation of novel siderophore analogs. By reacting a natural siderophore with this compound, the primary amine can be converted to a benzimidoyl group. This modification would alter the siderophore's properties, such as its iron-chelating ability and its recognition by bacterial uptake systems. This approach offers a potential strategy for creating new antimicrobial agents that hijack bacterial iron transport pathways.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. slideshare.net Both ¹H and ¹³C NMR are routinely employed to characterize methyl benzimidate hydrochloride and its derivatives. researchgate.net

Structural Elucidation of Methyl Benzimidate and Derivatives

¹H NMR and ¹³C NMR spectroscopy are fundamental in determining the precise arrangement of atoms within methyl benzimidate and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of the protons and carbon atoms. slideshare.netrsc.org

In the ¹H NMR spectrum, the aromatic protons of the benzimidazole (B57391) ring typically appear as multiplets in the range of δ 7.0-8.0 ppm. ias.ac.in The methyl protons of the imidate group exhibit a characteristic singlet peak. For instance, in a derivative, the methyl protons (CH₃) were observed as a singlet at 2.59 ppm. ias.ac.in

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the C=N group in the imidate functionality is typically observed in the downfield region of the spectrum. For example, in a related benzimidazole derivative, the imine carbon appeared at δ 163.6 ppm. ias.ac.in The aromatic carbons show signals within the typical range of δ 110-150 ppm. ias.ac.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Benzimidazole Derivative ias.ac.in

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Ar-H | 7.21-7.61 (m) | 110.2, 119.3, 124.0, 124.5, 141.4, 150.8 |

| CH₃ | 2.59 (s) | 14.5 |

| C=N | - | 163.6 |

Note: Data is for a representative benzimidazole derivative. Specific shifts for this compound may vary.

Confirmation of Functional Groups

NMR spectroscopy is crucial for confirming the presence of key functional groups within the molecule. The chemical shifts are indicative of the electronic environment of the nuclei, which is heavily influenced by the attached functional groups.

The presence of the methyl group (-OCH₃) in methyl benzimidate is confirmed by a singlet in the ¹H NMR spectrum. Similarly, the characteristic signals in the aromatic region confirm the benzene (B151609) ring. In the ¹³C NMR spectrum, the chemical shift of the carbon atom in the C=N bond is a key indicator of the imidate functional group.

Isomer Identification and Conformational Analysis

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, can be used to differentiate between isomers and to study the conformational dynamics of molecules. bhu.ac.in For substituted benzimidate derivatives, NMR can distinguish between different positional isomers by analyzing the splitting patterns and coupling constants (J) of the aromatic protons. rsc.org Conformational analysis can be performed by studying changes in chemical shifts and coupling constants at different temperatures, which can provide insights into rotational barriers around single bonds. bhu.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

Identification of Key Bonds

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C=N Stretching: This bond in the imidate group is expected to show a strong absorption band in the region of 1650-1690 cm⁻¹.

C-O Stretching: The C-O single bond of the methoxy group will likely produce a strong absorption band in the range of 1000-1300 cm⁻¹.

C-H Stretching (Aromatic): These vibrations typically appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H bonds of the methyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.

N-H Stretching: In the hydrochloride salt, the protonated nitrogen would exhibit a broad absorption band in the region of 2400-3200 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N | Stretching | 1650-1690 |

| C-O | Stretching | 1000-1300 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| N-H⁺ | Stretching | 2400-3200 (broad) |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For methyl benzimidate, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. In the case of this compound, the spectrum might show the molecular ion of the free base. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. ias.ac.in

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related benzimidazole derivatives include the loss of small molecules or radicals. For instance, the fragmentation of a benzimidazole nucleus can involve the elimination of a molecule of HCN. journalijdr.com The fragmentation of the imidate group could involve cleavage of the C-O bond or rearrangements. The analysis of these fragment ions helps to piece together the structure of the original molecule. miamioh.edu

Molecular Weight Validation

The accurate determination of molecular weight is a fundamental step in the characterization of any chemical compound. For this compound, this is crucial for confirming its synthesis and ensuring its suitability for subsequent applications.

The molecular formula for this compound is C₈H₁₀ClNO. scbt.comfishersci.ca Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen), the calculated molecular weight is approximately 171.62 g/mol . scbt.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This theoretical value is a critical benchmark for experimental validation.

Mass spectrometry is the primary technique employed for the experimental determination of the molecular weight of this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. For methyl benzimidate, the free base has a molecular formula of C₈H₉NO. uni.lu

Table 1: Theoretical and Experimental Molecular Data for Methyl Benzimidate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (Hydrochloride) | C₈H₁₀ClNO | scbt.comfishersci.ca |

| Molecular Weight (Hydrochloride) | 171.62 g/mol | scbt.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula (Free Base) | C₈H₉NO | uni.lu |

Analysis of Protein Modifications

This compound serves as a chemical cross-linking agent, a class of reagents used to form covalent bonds between molecules, particularly proteins. gbiosciences.comgbiosciences.com These reagents are instrumental in studying protein structure, function, and interactions. gbiosciences.com Cross-linkers contain at least two reactive groups that target specific functional groups on amino acid residues, such as primary amines found in lysine (B10760008) residues. gbiosciences.comthermofisher.com

Imidates, such as methyl benzimidate, are known to react with primary amines. scribd.com In the context of protein chemistry, this compound can be used to modify the lysine residues of proteins. sigmaaldrich.com This modification, known as amidation, results in the conversion of the primary amine of the lysine side chain into an amidine. This reaction is valuable for several reasons:

Mapping Protein Structure: By cross-linking nearby lysine residues, researchers can gain insights into the three-dimensional structure of a protein or protein complex. creative-proteomics.comnih.gov

Studying Protein-Protein Interactions: It can be used to "freeze" transient or weak interactions between proteins, allowing for their identification and characterization. thermofisher.com

Probing Functional Sites: Modification of lysine residues can help to identify their role in protein function, such as in enzyme active sites or binding domains.

The analysis of these modifications typically involves mass spectrometry-based proteomic approaches. nih.gov In a typical workflow, a protein or protein complex is treated with this compound. The modified protein is then digested into smaller peptides, which are subsequently analyzed by mass spectrometry. nih.gov The resulting mass spectra will show a characteristic mass shift for peptides containing a modified lysine residue, allowing for the identification of the specific sites of modification.

Table 2: Application of this compound in Protein Modification Analysis

| Application | Technique | Expected Outcome |

|---|---|---|

| Structural Elucidation | Cross-linking followed by Mass Spectrometry | Identification of spatially proximate lysine residues. |

| Interaction Studies | In vitro or in vivo cross-linking | Covalent capture of interacting proteins for subsequent analysis. thermofisher.com |

Elemental Analysis for Purity Verification

Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. For this compound (C₈H₁₀ClNO), this method provides a quantitative measure of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a reference against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages is a strong indicator of the compound's purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 56.00 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.89 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.66 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.16 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.32 |

| Total | | | 171.64 | 100.00 |

Note: Values are approximate and may vary slightly based on the specific atomic weights used.

In practice, a small, precisely weighed sample of this compound is combusted in a specialized instrument. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated. For imidate esters and their salts, this technique is crucial for confirming that the synthesis and purification processes have yielded a compound of the correct elemental composition. google.com

Other Advanced Spectroscopic Techniques for Mechanism Elucidation

Beyond basic characterization, advanced spectroscopic methods are vital for elucidating the reaction mechanisms involving this compound. researchgate.net These techniques provide detailed information about molecular structure, bonding, and the transformation of reactants into products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of this compound in solution.